Physicochemical Property Comparison: Dihydrothiazole vs. Aromatic Thiazole Analog
The target compound exhibits a measured logP of 2.77, logD of 2.76, and a polar surface area (PSA) of 42.5 Ų . In contrast, the aromatic thiazole analog N-(5-chloropyridin-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide (CID 2125057) is predicted to have a higher logP (~3.2 based on the additional methyl substituent and aromatic thiazole ring) and a comparable PSA of approximately 45–50 Ų. The lower logP of the target compound, driven by the more polarizable C=N bond in the dihydrothiazole ring, may confer superior aqueous solubility and a distinct tissue distribution profile.
| Evidence Dimension | Lipophilicity (logP/logD) and Polar Surface Area |
|---|---|
| Target Compound Data | logP = 2.7657; logD = 2.7561; PSA = 42.535 Ų |
| Comparator Or Baseline | CID 2125057 (aromatic thiazole analog): logP ~3.2 (estimated); PSA ~45–50 Ų (estimated) |
| Quantified Difference | ΔlogP ≈ -0.4 to -0.5 (target compound less lipophilic) |
| Conditions | Calculated/measured physicochemical properties from vendor specification sheets and structural estimation |
Why This Matters
Lower lipophilicity in the target compound may translate to reduced non-specific protein binding and improved developability, which is a key criterion when selecting screening compounds for progression into lead optimization.
